molecular formula C18H16FN5O3 B2688955 6-fluoro-3-(1-(pyrimidine-2-carbonyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione CAS No. 2034372-06-8

6-fluoro-3-(1-(pyrimidine-2-carbonyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione

Numéro de catalogue B2688955
Numéro CAS: 2034372-06-8
Poids moléculaire: 369.356
Clé InChI: RTTOMXVLWUABPS-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

6-fluoro-3-(1-(pyrimidine-2-carbonyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione, also known as PF-04971729, is a small molecule inhibitor that has shown potential in treating certain diseases.

Applications De Recherche Scientifique

Macromolecular Adduct Formation and Metabolism

Studies have explored the formation and metabolism of heterocyclic amines, including compounds structurally similar to "6-fluoro-3-(1-(pyrimidine-2-carbonyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione," in humans and rodents. These compounds are formed during the cooking of meat and fish and are known for their genotoxicity and carcinogenicity in animal models. Accelerator mass spectrometry (AMS) has been used to study the dosimetry of protein and DNA adduct formation by low doses of these amines, comparing adduct levels in humans to those in rodents. This research suggests significant differences in metabolite profiles between humans and rodents, indicating a need for caution when extrapolating rodent data to humans (Turteltaub et al., 1999).

Drug Metabolism and Disposition

The disposition and metabolism of compounds similar to "6-fluoro-3-(1-(pyrimidine-2-carbonyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione" have been studied in humans, particularly focusing on novel orexin 1 and 2 receptor antagonists under development for insomnia treatment. These studies involve analyzing the elimination of drug-related material, primarily through feces, and identifying principal circulating components and metabolites in plasma extracts. Such research aids in understanding the pharmacokinetics of new therapeutic agents and their metabolization pathways (Renzulli et al., 2011).

Exposure to Carcinogenic Compounds

Research on human exposure to carcinogenic heterocyclic amines, which are structurally related to "6-fluoro-3-(1-(pyrimidine-2-carbonyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione," has revealed that these compounds are present in cooked foods and can lead to continuous exposure through the diet. The presence of such amines in human urine indicates continual exposure, highlighting the significance of understanding the metabolism and potential health impacts of these compounds (Ushiyama et al., 1991).

Fluoropyrimidine Therapy Optimization

Given the structural similarity to fluoropyrimidines, research into optimizing fluoropyrimidine therapy for cancer treatment is highly relevant. This includes studying the pharmacokinetics and pharmacodynamics of aromatase inhibitors and the impact of gene polymorphisms on drug toxicity. Such studies aim to individualize therapy and reduce adverse effects, improving the safety and efficacy of treatment for cancer patients (Haynes et al., 2004; Gross et al., 2008).

Propriétés

IUPAC Name

6-fluoro-3-[1-(pyrimidine-2-carbonyl)piperidin-4-yl]-1H-quinazoline-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16FN5O3/c19-11-2-3-14-13(10-11)16(25)24(18(27)22-14)12-4-8-23(9-5-12)17(26)15-20-6-1-7-21-15/h1-3,6-7,10,12H,4-5,8-9H2,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTTOMXVLWUABPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2C(=O)C3=C(C=CC(=C3)F)NC2=O)C(=O)C4=NC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16FN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-fluoro-3-(1-(pyrimidine-2-carbonyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.